molecular formula C17H17N5O4 B4900403 2-(8-(3,4-dihydroisoquinolin-2(1H)-yl)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid

2-(8-(3,4-dihydroisoquinolin-2(1H)-yl)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid

Cat. No.: B4900403
M. Wt: 355.3 g/mol
InChI Key: DRYOYTKERZONSM-UHFFFAOYSA-N
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Description

2-(8-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid is a heterocyclic compound combining a purine-dione core modified with a 3,4-dihydroisoquinoline moiety and an acetic acid side chain. The acetic acid substituent enhances solubility and may facilitate interactions with polar biological targets.

Properties

IUPAC Name

2-[8-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methyl-2,6-dioxopurin-7-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O4/c1-20-14-13(15(25)19-17(20)26)22(9-12(23)24)16(18-14)21-7-6-10-4-2-3-5-11(10)8-21/h2-5H,6-9H2,1H3,(H,23,24)(H,19,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRYOYTKERZONSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCC4=CC=CC=C4C3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-(3,4-dihydroisoquinolin-2(1H)-yl)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid can be achieved through a multi-step process involving the formation of key intermediates. One common approach involves the Bischler-Napieralski reaction to form the dihydroisoquinoline core, followed by subsequent functionalization to introduce the purine moiety . The reaction conditions typically involve the use of trifluoromethanesulfonic anhydride and 2-chloropyridine for electrophilic amide activation .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and minimize side reactions. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be explored to make the process more sustainable .

Mechanism of Action

The mechanism of action of 2-(8-(3,4-dihydroisoquinolin-2(1H)-yl)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid involves its interaction with specific molecular targets. The dihydroisoquinoline moiety may interact with neurotransmitter receptors, while the purine derivative can inhibit certain enzymes involved in cellular metabolism . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Provided Evidence

The compound shares structural motifs with molecules documented in the evidence, particularly purine derivatives and fused heterocycles. A comparative analysis is presented below:

Compound Core Structure Key Substituents Reported Activity Reference
2-(8-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid Purine-dione 3,4-Dihydroisoquinoline, acetic acid Not reported in evidence
3-(5-(Hydroxymethyl)furan-2-yl)-7-(((2S,3R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)isoquinolin-1(2H)-one Isoquinolinone Glycosyl group, hydroxymethyl furan Anti-viral (assay methodology)
2-[1-(2-Amino-9H-purin-6-ylamino)-ethyl]-3-(2,6-dichloro-phenyl)-5-methyl-3H-quinazolin-4-one Quinazolinone-purine hybrid Dichlorophenyl, ethyl linker, purine-6-ylamino Not reported in evidence

Key Structural and Functional Differences

Core Heterocycle: The target compound features a purine-dione core, whereas ’s compound centers on an isoquinolinone scaffold . ’s quinazolinone-purine hybrids combine two pharmacophores, possibly targeting dual mechanisms (e.g., kinase inhibition and nucleotide metabolism) .

Substituent Chemistry :

  • The acetic acid group in the target compound distinguishes it from glycosylated () or halogenated aryl () derivatives. This polar group could improve aqueous solubility compared to lipophilic dichlorophenyl or furan-containing analogues.

Biological Activity: highlights anti-viral assay methodologies (e.g., 96-well plate screening, microplate readers) applicable to purine derivatives, suggesting the target compound could be evaluated similarly for viral inhibition .

Research Implications and Limitations

Activity Prediction: The dihydroisoquinoline moiety may enhance binding to adrenergic or opioid receptors, while the purine-dione core could inhibit xanthine oxidase or adenosine deaminase. However, without empirical data, these hypotheses remain speculative.

Evidence Gaps: None of the provided sources directly address the target compound’s synthesis, bioactivity, or structural data. Comparisons are inferred from structural analogs, limiting mechanistic insights.

Methodological Overlap : Anti-viral assay protocols from (e.g., microplate readers, CO₂ incubators) provide a template for testing the target compound .

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